

# OL-135 off-target effects and selectivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **OL-135**

Cat. No.: **B1677196**

[Get Quote](#)

## OL-135 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects and selectivity of **OL-135**, a reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary molecular target of **OL-135**?

**OL-135** is a selective and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).<sup>[1][2]</sup> FAAH is an integral membrane enzyme responsible for the degradation of fatty acid amides, such as the endogenous cannabinoid anandamide (AEA).<sup>[3][4]</sup> By inhibiting FAAH, **OL-135** prevents the breakdown of anandamide, leading to increased levels of this neurotransmitter in the brain and other tissues.<sup>[3][5]</sup> This elevation of anandamide is believed to mediate the analgesic and other neurological effects of **OL-135**.<sup>[2][5]</sup>

**Q2:** How selective is **OL-135** for FAAH?

The selectivity of **OL-135** has been described with some variation in the literature. Several studies characterize it as a selective FAAH inhibitor. For instance,  $\alpha$ -ketoheterocycle inhibitors like **OL-135** have been reported to show excellent selectivity for FAAH compared to other serine hydrolases in mammalian proteomes.<sup>[6]</sup> It has also been noted as being highly selective for FAAH over monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system.<sup>[7]</sup> However, other reports group **OL-135** with FAAH inhibitors that may have lower

selectivity, citing carboxylesterases as a potential off-target.[8] This highlights the importance of empirical validation in specific experimental systems.

Q3: What are the potential off-target effects of **OL-135**?

The primary documented off-target concern for some FAAH inhibitors is the inhibition of other serine hydrolases, particularly carboxylesterases.[8] While some reports suggest **OL-135** has high selectivity[6], another suggests it may share this off-target profile with other inhibitors like URB597 and BMS-1.[8] The analgesic effects of **OL-135** have been shown to be absent in FAAH knockout mice, strongly indicating that its primary analgesic mechanism is on-target.[2] [5] However, researchers observing effects inconsistent with FAAH inhibition should consider potential off-target activity.

Q4: How does the mechanism of action of **OL-135** differ from other FAAH inhibitors?

**OL-135** is a reversible covalent inhibitor.[6][9] It belongs to the  $\alpha$ -ketoheterocycle class of inhibitors.[3][10] This contrasts with other well-known FAAH inhibitors such as:

- URB597: An irreversible covalent inhibitor.[7][9]
- PF-3845: A covalent inhibitor that carbamylates FAAH's serine nucleophile.[6]
- Compound 2 (a ketobenzimidazole): A reversible, noncovalent inhibitor.[9]

The reversible nature of **OL-135** may lead to a shorter duration of action compared to irreversible inhibitors.[3]

## Quantitative Data Summary

Table 1: Comparison of Selectivity and Mechanism for Various FAAH Inhibitors

| Inhibitor   | Class                     | Mechanism                      | Selectivity Profile                         | Reported Potential Off-Targets                         | Citations                                                                       |
|-------------|---------------------------|--------------------------------|---------------------------------------------|--------------------------------------------------------|---------------------------------------------------------------------------------|
| OL-135      | $\alpha$ -Ketoheterocycle | Reversible, Covalent           | Selective for FAAH over MAGL.               | Carboxylesterases                                      | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| URB597      | Carbamate                 | Irreversible, Covalent         | Selective for FAAH-1 and FAAH-2.            | Carboxylesterases                                      | <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>                     |
| PF-3845     | Piperidine Urea           | Covalent (Carbamylation)       | Highly selective for FAAH.                  | Minimal off-targets reported in proteome-wide screens. | <a href="#">[6]</a>                                                             |
| JNJ-1661010 | N/A                       | Covalent, Partially Reversible | 100x more selective for FAAH-1 over FAAH-2. | Not specified.                                         | <a href="#">[7]</a>                                                             |

Table 2: Effective Doses of **OL-135** in Preclinical Models

| Model                       | Species | Dosing (i.p.)                | Observed Effect                                                | Citation |
|-----------------------------|---------|------------------------------|----------------------------------------------------------------|----------|
| Mild Thermal Injury (MTI)   | Rat     | ED <sub>50</sub> : 6-9 mg/kg | Reversal of mechanical hyperalgesia.                           | [2]      |
| Spinal Nerve Ligation (SNL) | Rat     | ED <sub>50</sub> : 6-9 mg/kg | Reversal of mechanical allodynia.                              | [2]      |
| Mild Thermal Injury (MTI)   | Mouse   | 100 mg/kg                    | 50% reversal of mechanical allodynia.                          | [5]      |
| Fear Conditioning           | Rat     | 5.6 - 10.0 mg/kg             | Disruption of contextual, but not auditory, fear conditioning. | [11][12] |

## Visualized Workflows and Pathways



[Click to download full resolution via product page](#)

Caption: Mechanism of action for **OL-135**.

## Troubleshooting Guides

Problem: Unexpected or inconsistent results in my cell-based assay after **OL-135** treatment.

This could be due to off-target effects, issues with the compound, or experimental variability.

[Click to download full resolution via product page](#)

Caption: Workflow for troubleshooting unexpected results.

Problem: My in vivo experiment shows a phenotype that is not blocked by cannabinoid receptor antagonists.

The analgesic effects of **OL-135** have been shown to be blocked by CB1 and CB2 receptor antagonists (SR141716A and SR144528, respectively).[2][4] If your observed effect is not, this strongly suggests an off-target or non-cannabinoid mechanism.

- Recommended Action: The most definitive control experiment is to administer **OL-135** to FAAH knockout mice.[5] If the effect of **OL-135** is absent in these animals, it confirms the phenotype is mediated through FAAH, even if the downstream signaling is not via canonical CB1/CB2 pathways.[2][5] If the effect persists in knockout animals, it is unequivocally an off-target effect.

## Key Experimental Protocols

### Protocol 1: In Vitro FAAH Inhibition Assay

This protocol is to confirm the biochemical activity of **OL-135** on FAAH.

- Prepare FAAH Source: Homogenize brain tissue from rats or use recombinant FAAH enzyme.
- Pre-incubation: Incubate the FAAH enzyme preparation with varying concentrations of **OL-135** (or vehicle control) in an appropriate assay buffer for a specified time (e.g., 30 minutes) at 37°C.
- Substrate Addition: Initiate the reaction by adding a fluorescent or radiolabeled FAAH substrate (e.g., anandamide).
- Reaction: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.
- Termination & Measurement: Stop the reaction and measure the amount of product formed using an appropriate method (e.g., fluorescence plate reader or liquid scintillation counting).
- Data Analysis: Calculate the percentage of FAAH inhibition at each **OL-135** concentration and determine the IC<sub>50</sub> value.

### Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that **OL-135** engages with FAAH inside intact cells.[13][14] Ligand-bound proteins are stabilized and less prone to thermal denaturation.[13][15]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the CETSA protocol.

- Cell Treatment: Treat cultured cells with **OL-135** or a vehicle control for a defined period.

- Heating: Aliquot the cell suspensions and heat them at different temperatures for a short duration (e.g., 3 minutes) to induce denaturation of unbound proteins.[13]
- Lysis: Lyse the cells to release intracellular contents.
- Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Detection: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of FAAH remaining in the soluble fraction using a method like Western Blotting or mass spectrometry.[13][14]
- Analysis: A positive result is a "thermal shift," where **OL-135**-treated cells show more soluble FAAH at higher temperatures compared to vehicle-treated cells, indicating target engagement and stabilization.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. FAAH Inhibitor OL-135 Disrupts Contextual, but not Auditory, Fear Conditioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAAH inhibitor OL-135 disrupts contextual, but not auditory, fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout — Olink® [olink.com]
- To cite this document: BenchChem. [OL-135 off-target effects and selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677196#ol-135-off-target-effects-and-selectivity>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)